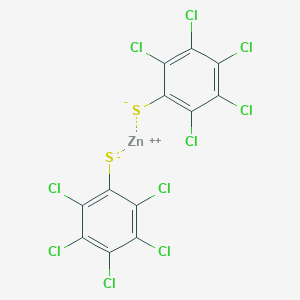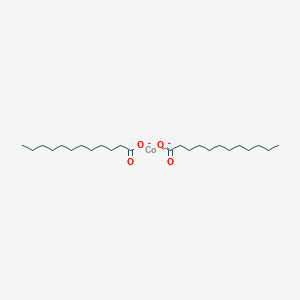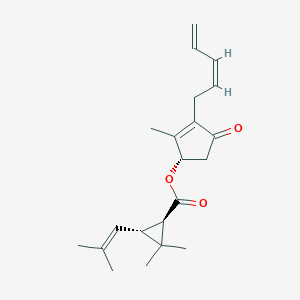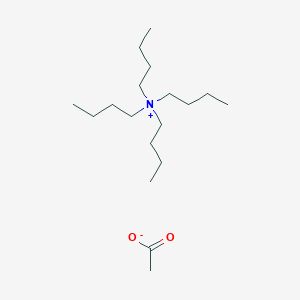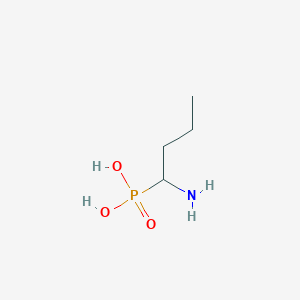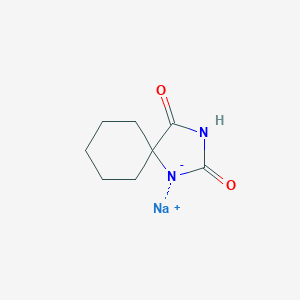
3'-Sodiocyclohexanespiro-5'-hydantoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-Sodiocyclohexanespiro-5'-hydantoin, also known as SCH, is a cyclic imide derivative that has been extensively studied for its potential applications in scientific research. It is a highly reactive compound that has shown promising results in various fields of research, including biochemistry, pharmacology, and neuroscience.
Wirkmechanismus
The mechanism of action of 3'-Sodiocyclohexanespiro-5'-hydantoin is not fully understood. However, it is believed to act as an agonist of the GABA receptor, which is the main inhibitory neurotransmitter in the central nervous system. This results in an increase in the activity of the GABA receptor, leading to a decrease in neuronal excitability and an overall reduction in brain activity.
Biochemische Und Physiologische Effekte
3'-Sodiocyclohexanespiro-5'-hydantoin has been shown to have a range of biochemical and physiological effects. It has been found to have anticonvulsant and analgesic properties, as well as the ability to reduce anxiety and induce sedation. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3'-Sodiocyclohexanespiro-5'-hydantoin is its high reactivity, which makes it a useful reagent in various lab experiments. It is also relatively easy to synthesize and purify. However, its high reactivity can also be a limitation, as it can react with other compounds in the lab, leading to unwanted side reactions. Additionally, its potential toxicity and lack of specificity for GABA receptors can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3'-Sodiocyclohexanespiro-5'-hydantoin. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in treating these conditions. Another area of interest is its use as a tool to study the role of GABA receptors in the central nervous system. Finally, there is potential for the development of new 3'-Sodiocyclohexanespiro-5'-hydantoin derivatives with improved specificity and reduced toxicity for use in various scientific research applications.
Synthesemethoden
The synthesis of 3'-Sodiocyclohexanespiro-5'-hydantoin involves the reaction of cyclohexanone with hydantoin in the presence of sodium ethoxide. The resulting product is then treated with sodium hydroxide to produce 3'-Sodiocyclohexanespiro-5'-hydantoin. The purity of the compound can be improved through recrystallization using ethanol or acetone.
Wissenschaftliche Forschungsanwendungen
3'-Sodiocyclohexanespiro-5'-hydantoin has been used in various scientific research applications due to its unique chemical properties. In biochemistry, it has been used as a reagent for the determination of amino acid composition in proteins. It has also been used in the synthesis of peptides and as a coupling agent in peptide synthesis. In pharmacology, 3'-Sodiocyclohexanespiro-5'-hydantoin has shown potential as an anticonvulsant and analgesic agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In neuroscience, 3'-Sodiocyclohexanespiro-5'-hydantoin has been used as a tool to study the role of GABA receptors in the central nervous system.
Eigenschaften
CAS-Nummer |
1075-86-1 |
|---|---|
Produktname |
3'-Sodiocyclohexanespiro-5'-hydantoin |
Molekularformel |
C8H11N2NaO2 |
Molekulargewicht |
190.17 g/mol |
IUPAC-Name |
sodium;3-aza-1-azanidaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C8H12N2O2.Na/c11-6-8(10-7(12)9-6)4-2-1-3-5-8;/h1-5H2,(H2,9,10,11,12);/q;+1/p-1 |
InChI-Schlüssel |
PXZYNVBFBPXRET-UHFFFAOYSA-M |
Isomerische SMILES |
C1CCC2(CC1)C(=O)NC(=N2)[O-].[Na+] |
SMILES |
C1CCC2(CC1)C(=O)NC(=O)[N-]2.[Na+] |
Kanonische SMILES |
C1CCC2(CC1)C(=O)NC(=O)[N-]2.[Na+] |
Andere CAS-Nummern |
1075-86-1 |
Synonyme |
3-Sodio-1,3-diazaspiro[4.5]decane-2,4-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



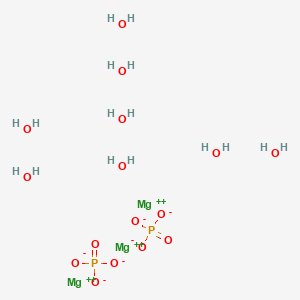
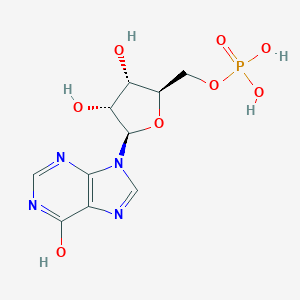
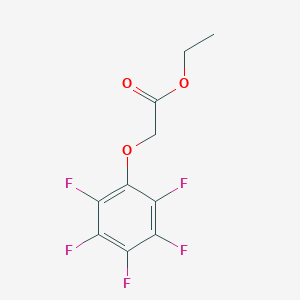
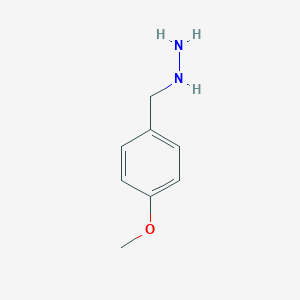
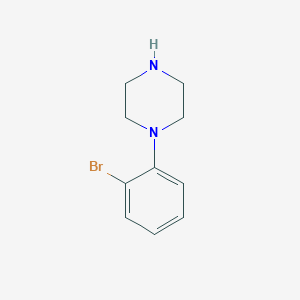
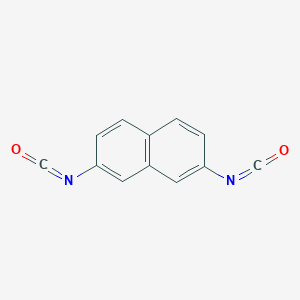
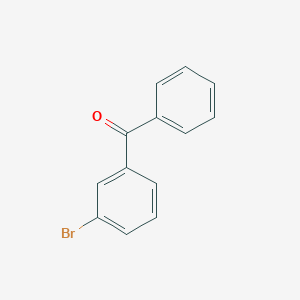
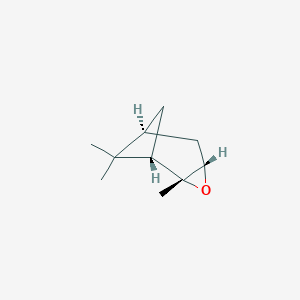
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate](/img/structure/B87065.png)
